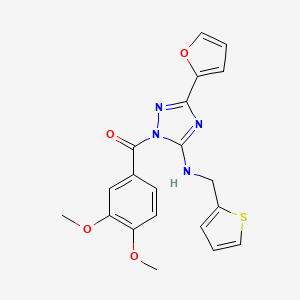![molecular formula C23H22N2O3 B4230579 2-{[2-(4-methylphenoxy)propanoyl]amino}-N-phenylbenzamide](/img/structure/B4230579.png)
2-{[2-(4-methylphenoxy)propanoyl]amino}-N-phenylbenzamide
Overview
Description
2-{[2-(4-methylphenoxy)propanoyl]amino}-N-phenylbenzamide, also known as MPAPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-{[2-(4-methylphenoxy)propanoyl]amino}-N-phenylbenzamide is not fully understood. However, it has been found to act as an inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine and other neurotransmitters. By inhibiting MAO-B, 2-{[2-(4-methylphenoxy)propanoyl]amino}-N-phenylbenzamide increases the levels of dopamine and other neurotransmitters in the brain, which may contribute to its neuroprotective and therapeutic effects.
Biochemical and Physiological Effects:
2-{[2-(4-methylphenoxy)propanoyl]amino}-N-phenylbenzamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and other neurotransmitters in the brain, which may contribute to its neuroprotective and therapeutic effects. 2-{[2-(4-methylphenoxy)propanoyl]amino}-N-phenylbenzamide has also been found to reduce oxidative stress and inflammation in the brain, which may further contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-{[2-(4-methylphenoxy)propanoyl]amino}-N-phenylbenzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and is well-tolerated in animal studies. However, 2-{[2-(4-methylphenoxy)propanoyl]amino}-N-phenylbenzamide has some limitations for lab experiments. It has limited solubility in water, which may make it difficult to administer in some experimental settings. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on 2-{[2-(4-methylphenoxy)propanoyl]amino}-N-phenylbenzamide. One area of research is to further investigate its mechanism of action and how it affects neurotransmitter levels in the brain. Another area of research is to study its potential therapeutic applications in the treatment of neurodegenerative diseases and mental health disorders. Additionally, further studies are needed to determine the optimal dosage and administration of 2-{[2-(4-methylphenoxy)propanoyl]amino}-N-phenylbenzamide for therapeutic use.
Scientific Research Applications
2-{[2-(4-methylphenoxy)propanoyl]amino}-N-phenylbenzamide has been studied for its potential therapeutic applications in various fields of research. It has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-{[2-(4-methylphenoxy)propanoyl]amino}-N-phenylbenzamide has also been studied for its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
2-[2-(4-methylphenoxy)propanoylamino]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-16-12-14-19(15-13-16)28-17(2)22(26)25-21-11-7-6-10-20(21)23(27)24-18-8-4-3-5-9-18/h3-15,17H,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEQKADSDMAXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-chlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4230496.png)
![2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4230502.png)
![2-[(4-chlorobenzyl)thio]-4,6-di-4-morpholinyl-1,3,5-triazine](/img/structure/B4230507.png)
![ethyl 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4230518.png)

![N-[2-(4-allyl-5-{[1-(anilinocarbonyl)propyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B4230537.png)
![1-(4-methoxybenzyl)-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4230542.png)
![N-isobutyl-3-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B4230557.png)
![N-(2-methoxyethyl)-2-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4230559.png)
amino]benzamide](/img/structure/B4230564.png)

![ethyl 6-[(benzylthio)methyl]-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4230571.png)
![N-(2-fluorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4230576.png)
![ethyl N-{[4-(4-isonicotinoylphenyl)-1-piperazinyl]carbonothioyl}glycinate](/img/structure/B4230581.png)